![molecular formula C7H9Cl2N3 B3263635 1H-苯并[d]咪唑-7-胺二盐酸盐 CAS No. 37724-28-0](/img/structure/B3263635.png)

1H-苯并[d]咪唑-7-胺二盐酸盐

描述

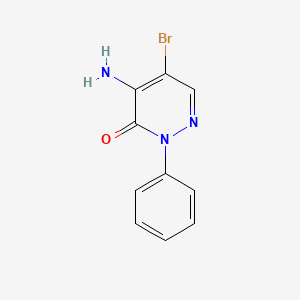

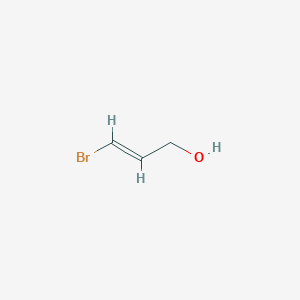

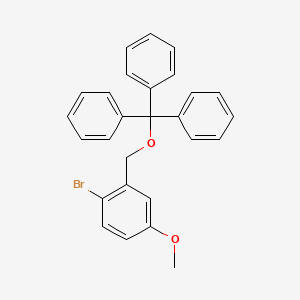

1H-Benzo[d]imidazol-7-amine dihydrochloride is a chemical compound with a molecular weight of 206.07 . It is a solid substance that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2,(H,9,10);2*1H . This indicates that the compound has a benzimidazole core with an amine group at the 7th position and two hydrochloride groups. Physical and Chemical Properties Analysis

1H-Benzo[d]imidazol-7-amine dihydrochloride is a solid substance that is highly soluble in water and other polar solvents . It has a molecular weight of 206.07 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

合成技术和化学性质

氧化氨基羰化-杂环化:一种合成功能化 1H-苯并[d]咪唑[1,2-a]咪唑的新方法,利用 N-取代-1-(丙-2-炔-1-基)-1H-苯并[d]咪唑-2-胺的氧化氨基羰化。该工艺在温和条件下以良好到优异的收率产生产品 (Veltri 等人,2018 年)。

简便高效的合成方法:开发了一种实用的三组分策略,用于合成各种 2-硫代-1H-苯并[d]咪唑和 2-硫代苯并[d]恶唑,提供了一种环保且直接的合成途径 (Zheng 等人,2022 年)。

多组分合成方法:采用多组分反应策略合成(二氢-1H-苯并[d]咪唑)膦酸酯化合物,其特点是简单且避免了催化剂 (Castrejón-Flores 等人,2019 年)。

潜在的医学应用

抗癌活性:合成带有恶二唑核的苯并咪唑,在国家癌症研究所(美国)的体外筛选试验中显示出显著到良好的抗癌活性。一种化合物被确认为具有显着生长抑制活性的先导化合物 (Rashid 等人,2012 年)。

抗菌特性:研究新型 4-(1H-苯并[d]咪唑-2-基)-1,3-噻唑-2-胺的抗菌和抗真菌活性,一些化合物表现出的活性可与标准抗生素相媲美 (Reddy 和 Reddy,2010 年)。

抗炎和抗氧化剂:合成和生物学评价 2-(6-烷基-吡嗪-2-基)-1H-苯并[d]咪唑作为有效的剂,一些显示出与标准药物相比显着的抗炎活性 (Shankar 等人,2017 年)。

安全和危害

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

未来方向

Imidazole derivatives, such as 1H-Benzo[d]imidazol-7-amine dihydrochloride, have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring these properties further and developing novel therapeutic applications.

作用机制

Target of Action

The primary targets of 1H-Benzo[d]imidazol-7-amine dihydrochloride are PqsR in Pseudomonas aeruginosa , and key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR . PqsR is a receptor protein involved in the quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterial cell-to-cell signaling system controlling virulence . The kinases EGFR, HER2, CDK2, AURKC, and mTOR are crucial in cell signaling pathways and are often targets for cancer therapy .

Mode of Action

1H-Benzo[d]imidazol-7-amine dihydrochloride interacts with its targets by inhibiting their activity. In the case of PqsR, the compound blocks AQ signal reception, leading to a reduced transcription of the pqsA-lux genes . For the kinases, the compound acts as an inhibitor, blocking their activity and disrupting the signaling pathways they are involved in .

Biochemical Pathways

The compound affects the QS system in Pseudomonas aeruginosa, specifically the pqs system, one of three QS systems in this bacterium . By inhibiting PqsR, the compound reduces bacterial virulence gene expression and biofilm maturation . In terms of kinase inhibition, the compound disrupts several cell signaling pathways, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of PqsR by 1H-Benzo[d]imidazol-7-amine dihydrochloride results in a reduction of bacterial virulence gene expression and biofilm maturation, potentially making the bacteria less harmful . In terms of kinase inhibition, the compound can induce cell cycle arrest and apoptosis in cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .

属性

IUPAC Name |

1H-benzimidazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-5-2-1-3-6-7(5)10-4-9-6;;/h1-4H,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZRFTXFWVHVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37724-28-0 | |

| Record name | 1H-1,3-benzodiazol-7-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Dimethylamino)propyl]hydrazine](/img/structure/B3263552.png)

![4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine](/img/structure/B3263571.png)

![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)

![1-[(Pyridin-3-yl)methyl]imidazolidin-2-one](/img/structure/B3263650.png)